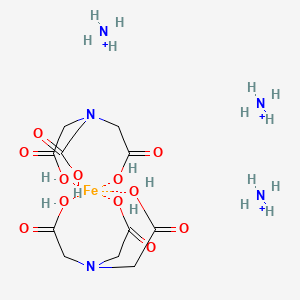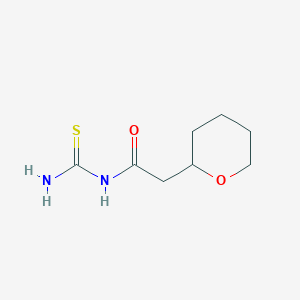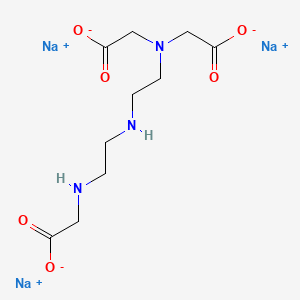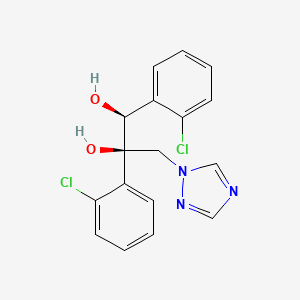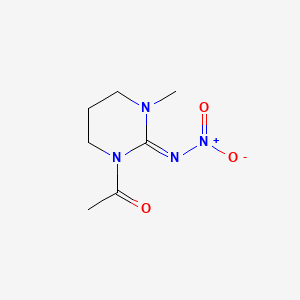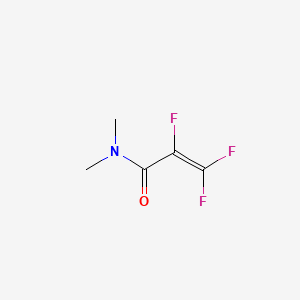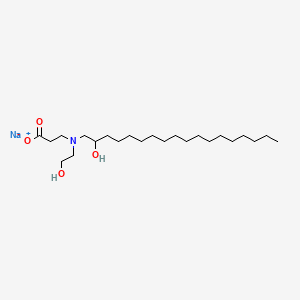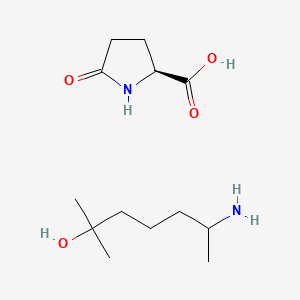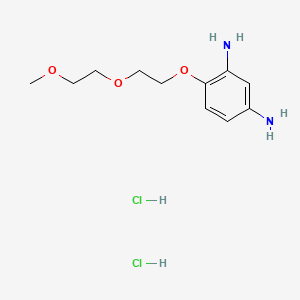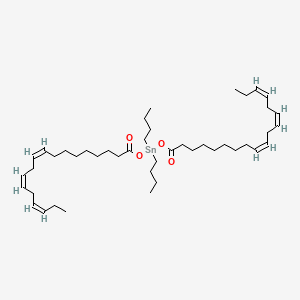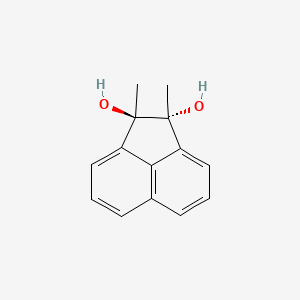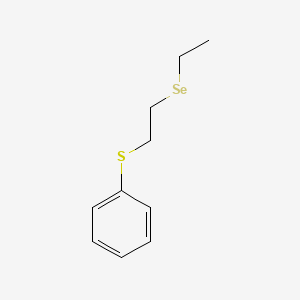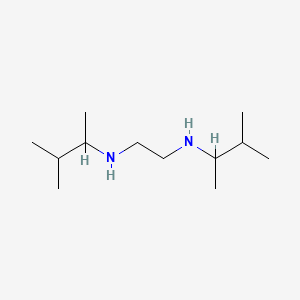
N,N'-Bis(3-methyl-2-butyl)-ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is a chemical compound characterized by the presence of two 3-methyl-2-butyl groups attached to an ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-methyl-2-butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+2×3-methyl-2-butylamine→N,N’-Bis(3-methyl-2-butyl)-ethylenediamine
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism by which N,N’-Bis(3-methyl-2-butyl)-ethylenediamine exerts its effects involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
類似化合物との比較
Similar Compounds
- N,N’-Bis(2-ethylhexyl)-ethylenediamine
- N,N’-Bis(3-methyl-2-pentyl)-ethylenediamine
- N,N’-Bis(2-methyl-2-butyl)-ethylenediamine
Uniqueness
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is unique due to the specific arrangement of its 3-methyl-2-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of the complexes it forms, making it distinct from other similar compounds.
特性
CAS番号 |
88829-00-9 |
|---|---|
分子式 |
C12H28N2 |
分子量 |
200.36 g/mol |
IUPAC名 |
N,N'-bis(3-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-9(2)11(5)13-7-8-14-12(6)10(3)4/h9-14H,7-8H2,1-6H3 |
InChIキー |
BCJDHWHTAVFSAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NCCNC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
